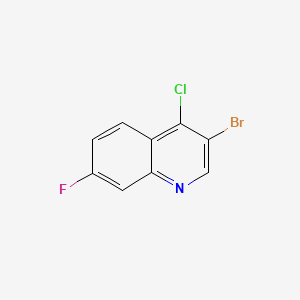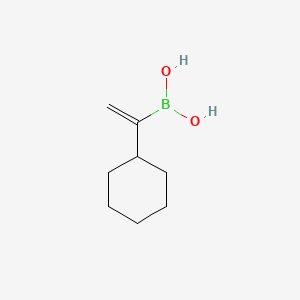![molecular formula C12H14BrNO2 B598706 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine CAS No. 1199556-85-8](/img/structure/B598706.png)
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Vue d'ensemble
Description
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, also known as 4-bromo-2-amino-5,8-dioxaspiro[3.4]octane, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 302.17 g/mol and a melting point of 103-105 °C. This compound is of particular interest due to its unique structure and its ability to form stable complexes with other molecules.
Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
Research has demonstrated innovative synthetic pathways and the potential of spirocyclic and related compounds in the realm of organic chemistry. For instance, an efficient procedure has been developed for transforming specific spirocyclic precursors into building blocks for the synthesis of natural compounds with pronounced antitumor activity, such as arenamides, which inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015). Additionally, spirocyclopropane derivatives have been explored for their corrosion inhibition properties for mild steel in acidic solutions, highlighting the green and environmentally friendly nature of these substances (Chafiq et al., 2020).
Drug Discovery and Development
Spiroheterocyclic compounds, synthesized through efficient multi-component reactions, have shown promise as novel scaffolds in drug discovery. These compounds, designed for ease of conversion to a lead generation library, are inspired by the novel structures of bioactive natural products (Jenkins et al., 2009). Such research underscores the potential of these compounds in developing new therapeutic agents.
Corrosion Inhibition
The study of spirocyclopropane derivatives has revealed their effectiveness as corrosion inhibitors, a vital application in protecting industrial materials. These compounds exhibit high inhibition efficiency in acidic environments, making them suitable for applications in industries where metal preservation is crucial (Chafiq et al., 2020).
Materials Science
In materials science, the synthesis and characterization of compounds such as calix[4]arene-based polymers have been explored for the removal of water-soluble carcinogenic azo dyes and aromatic amines. These findings are significant in the development of new materials for environmental remediation and purification processes (Akceylan et al., 2009).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMVCJDCZOUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728955 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199556-85-8 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


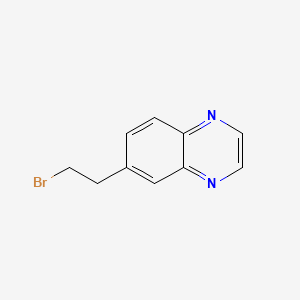


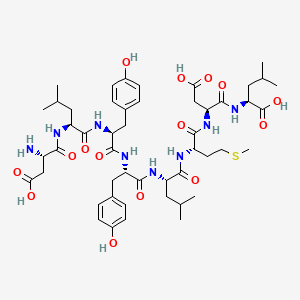
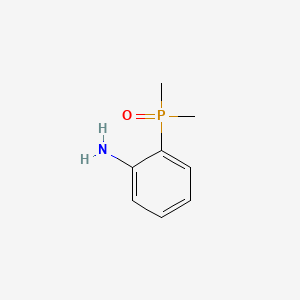
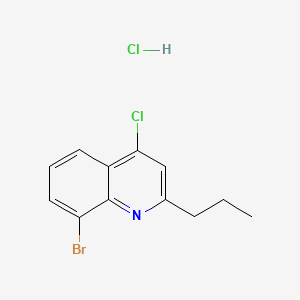
![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)
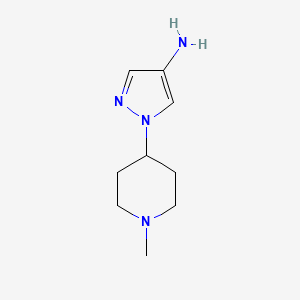
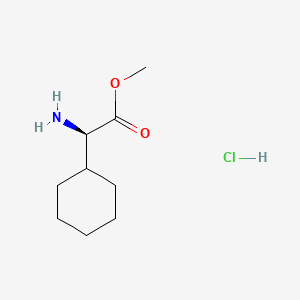
![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)

